Heptachlorobornane

Description

Historical Context and Regulatory Perspectives

Development and Use in Pesticide Formulations

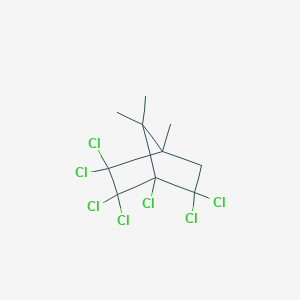

Heptachlorobornane emerged as a critical constituent of toxaphene , a broad-spectrum insecticide developed in the mid-20th century. Toxaphene, technically termed camphechlor, was synthesized through the chlorination of camphene to produce a mixture of over 670 polychlorinated bornane derivatives, including this compound. Its structural complexity arises from variable chlorine substitution patterns on the bicyclo[2.2.1]heptane framework, with this compound specifically characterized by seven chlorine atoms at positions 2,2,5-endo,6-exo,8,9,10.

Initially commercialized in the 1940s, toxaphene formulations containing this compound were widely deployed in agriculture to control pests on cotton, soybeans, and other crops. The compound’s stability and lipophilicity made it effective against arthropods, but these properties also contributed to environmental persistence. By the 1970s, toxaphene accounted for nearly 40% of all insecticide use in the United States, with this compound identified as one of its dominant congeners in environmental samples.

Table 1: Key Properties of this compound in Pesticide Applications

Regulatory Frameworks and Restrictions

The regulatory trajectory of this compound is inextricably linked to toxaphene’s status as a persistent organic pollutant (POP). In 1979, the U.S. Environmental Protection Agency (EPA) initiated cancellation proceedings for most toxaphene uses under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), citing risks of bioaccumulation and ecological toxicity. By 1990, all agricultural applications of toxaphene—and by extension, this compound—were prohibited in the U.S., though limited exemptions persisted for controlling invasive ant species in enclosed infrastructure until 2008.

Globally, the 2001 Stockholm Convention listed toxaphene (and its components) under Annex A for elimination, mandating member nations to phase out production and use. Despite these measures, this compound remains detectable in environmental matrices due to its resistance to degradation. Current regulations focus on monitoring residual concentrations in food and ecosystems, with the European Union enforcing a maximum residue limit (MRL) of 0.01 mg/kg for toxaphene-related compounds in agricultural products.

Table 2: Milestones in this compound Regulation

| Year | Regulatory Action | Jurisdiction/Entity |

|---|---|---|

| 1979 | EPA initiates toxaphene cancellation proceedings | United States |

| 1990 | Full agricultural ban on toxaphene | United States |

| 2001 | Stockholm Convention lists toxaphene as POP | Global |

| 2008 | Final exemptions for toxaphene revoked | United States |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl7 |

|---|---|

Molecular Weight |

379.4 g/mol |

IUPAC Name |

2,2,3,3,4,5,5-heptachloro-1,7,7-trimethylbicyclo[2.2.1]heptane |

InChI |

InChI=1S/C10H11Cl7/c1-5(2)6(3)4-7(11,12)8(5,13)10(16,17)9(6,14)15/h4H2,1-3H3 |

InChI Key |

RYBNDUVSVGHRAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2(CC(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)(Cl)Cl)C)C |

Origin of Product |

United States |

Preparation Methods

Starting Material: (+)-Camphene Chlorination

- Initial Chlorination: The synthesis begins with the chlorination of (+)-camphene, a bicyclic monoterpene, to produce a mixture of chlorinated bornanes, including various hexachlorobornane and heptachlorobornane congeners.

- Isolation of P32 (B7-515): Among these products, 2,2,5-endo,6-exo,8,9,10-heptachlorobornane (referred to as P32 or B7-515) is isolated as a key intermediate.

Reduction to Hexachlorobornane (B6-913)

- Reduction Step: P32 (B7-515) undergoes reduction to form 2-exo,3-endo,6-endo,8,9,10-hexachlorobornane (B6-913).

- This compound serves as a precursor for further chlorination to produce this compound derivatives.

Chlorination of Hexachlorobornane to this compound (B7-1001)

- Chlorination Reaction: B6-913 is subjected to chlorination, yielding 2-endo,3-exo,5-endo,6-exo,8,9,10-heptachlorobornane (B7-1001, also called Hp-Sed) with a yield of approximately 49.5%.

- Byproducts: The reaction mixture also contains P32 and four other this compound isomers, which are characterized by mass spectrometry and nuclear magnetic resonance spectroscopy.

Isolation of Other this compound Isomers

- Two additional this compound isomers identified include:

- 2-exo,3-endo,6-endo,8,9,9,10-heptachlorobornane (B7-1461)

- 2-exo,3,3,6-endo,8,9,10-heptachlorobornane (B7-1303)

- These are isolated and structurally elucidated to understand the diversity of toxaphene congeners.

Further Chlorination to Octachlorobornane (B8-1412)

- Chlorination of 2-exo,3-endo,6-endo,8,9,9,10-heptachlorobornane leads to the formation of octachlorobornane (B8-1412), another significant toxaphene component.

Photostability and Chemical Stability Insights

- Photolysis experiments at 254 nm reveal:

- B6-913 (hexachlorobornane) is the most photochemically stable with a half-life of 213 hours.

- B7-1001 (this compound) has a half-life of 82 hours.

- B8-1412 (octachlorobornane) degrades more rapidly with a half-life of 28.8 hours.

- These data indicate the relative persistence of this compound in environmental contexts compared to other toxaphene congeners and chlorinated compounds like hexachlorobenzene and octachlorodibenzodioxine, which degrade much faster.

Summary Table of Preparation and Stability Data

| Compound Name | Abbreviation | Preparation Step | Yield (%) | Photolysis Half-life (hours) | Notes |

|---|---|---|---|---|---|

| 2,2,5-endo,6-exo,8,9,10-Heptachlorobornane | P32 (B7-515) | Isolated from chlorinated (+)-camphene | - | 9.4 | Less stable congener |

| 2-exo,3-endo,6-endo,8,9,10-Hexachlorobornane | B6-913 | Reduction of P32 | - | 213 | Most photostable |

| 2-endo,3-exo,5-endo,6-exo,8,9,10-Heptachlorobornane | B7-1001 (Hp-Sed) | Chlorination of B6-913 | 49.5 | 82 | Major toxaphene component |

| 2-exo,3-endo,6-endo,8,9,9,10-Heptachlorobornane | B7-1461 | Byproduct from chlorination of B6-913 | Trace | - | Characterized by MS and NMR |

| 2-exo,3,3,6-endo,8,9,10-Heptachlorobornane | B7-1303 | Byproduct from chlorination of B6-913 | Trace | - | Characterized by MS and NMR |

| 2-endo,3-exo,5-endo,6-exo,8,9,9,10-Octachlorobornane | B8-1412 | Chlorination of B7-1461 | - | 28.8 | Less stable than B7-1001 but persistent |

Analytical Considerations and Quality Control

- Preparation of calibration standards for analytical quantification involves careful dilution of stock solutions of individual toxaphene congeners, including this compound, to ensure accurate quantitation.

- Internal standards such as PCB congener #204 are used to monitor analytical performance.

- Surrogate standards like ε-hexachlorocyclohexane and decachlorobiphenyl are added to samples for quality assurance.

- Analytical methods rely on gas chromatography coupled with negative ion chemical ionization mass spectrometry (GC-NICI/MS) for congener-specific detection.

Chemical Reactions Analysis

Heptachlorobornane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form chlorinated derivatives.

Reduction: Reduction reactions can lead to the removal of chlorine atoms.

Substitution: Chlorine atoms in this compound can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Heptachlorobornane has been studied extensively due to its persistence in the environment and potential health effects. Its applications in scientific research include:

Environmental Chemistry: Studying its persistence and degradation in various environmental matrices.

Toxicology: Investigating its effects on human health and wildlife.

Analytical Chemistry: Developing methods for detecting and quantifying this compound in environmental samples

Mechanism of Action

The mechanism of action of heptachlorobornane involves its interaction with cellular components, leading to disruption of normal cellular functions. It can bind to and inhibit enzymes involved in metabolic processes, leading to toxic effects. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect the nervous system and liver function .

Comparison with Similar Compounds

Chlorination Degree and Substitution Patterns

Heptachlorobornane is compared with structurally related chlorobornanes differing in chlorine count and substitution patterns (Table 1):

Environmental Persistence

- Photostability : B7-515 (t₁/₂ = 82 h at 254 nm) is less stable than B7-1001 (t₁/₂ = 213 h) but more persistent than B8-1412 (t₁/₂ = 28.8 h) and B9-1679 (t₁/₂ = 9.4 h) .

- Anaerobic Degradation: B7-515 undergoes reductive dechlorination at C2 (geminal Cl) 20× faster than at C8 in octachlorobornanes like B8-806 . Nonachlorobornanes (e.g., B9-1679) degrade faster due to labile bridgehead (C10) geminal chlorines .

Toxicity and Bioaccumulation

- Acute Toxicity : B7-515 is 2–3× more toxic to mammals than B7-1001 and B8-1412, likely due to its resistance to metabolic dechlorination in vertebrates .

- Bioaccumulation : B7-1001 dominates in biota (up to 99% of total toxaphene in fish), whereas B7-515 is more prevalent in sediments due to slower degradation .

Metabolic and Environmental Fate Differences

- Reductive Dechlorination : B7-515 loses Cl at C2 first, forming hexachlorobornanes (e.g., B6-923), while B8-1412 degrades to heptachloro intermediates (B7-1473, B7-1461) .

- Photodegradation Pathways : B7-515 undergoes dehydrochlorination, whereas B9-1679 releases Cl radicals from bridgehead positions .

Research Findings and Implications

- Environmental Monitoring : B7-515 and B7-1001 are key markers for toxaphene contamination in sediments and biota, respectively .

- Regulatory Considerations: The higher persistence of B7-515 compared to octa- and nonachlorobornanes justifies its classification as a persistent organic pollutant (POP) under the Stockholm Convention .

Q & A

Q. What analytical methods are recommended for identifying and quantifying heptachlorobornane congeners in environmental samples?

To ensure accurate identification and quantification, combine gas chromatography-mass spectrometry (GC-MS) with nuclear magnetic resonance (NMR) spectroscopy. GC-MS is critical for separating complex mixtures like toxaphene derivatives, while NMR provides structural confirmation, particularly for distinguishing stereoisomers. For example, 2-exo,3-endo,6-endo,8,9,10-hexachlorobornane (B6-913) and 2-endo,3-exo,5-endo,6-exo,8,9,10-heptachlorobornane (B7-1001) were characterized using these techniques in lake sediment studies . Calibrate instruments with certified standards and validate against background contamination levels, as environmental samples often exhibit concentrations below detection limits .

Q. How can researchers assess the metabolic pathways of this compound in biological systems?

Use in vitro metabolic assays with liver microsomes or isolated enzymes to study reductive dechlorination. For instance, 2,2,5-endo,6-exo,8,9,10-heptachlorobornane (Toxicant B) undergoes metabolic dechlorination in rats, with chlorine removal primarily at geminal-dichloro groups. Pair these assays with high-resolution mass spectrometry to track metabolite formation and quantify chlorine loss .

Q. What are the primary challenges in isolating this compound from environmental matrices?

Key challenges include co-elution with other toxaphene components and low concentrations in weathered samples. Optimize sample preparation using solid-phase extraction (SPE) with Florisil or silica gel columns. Confirm purity via open tubular column gas-liquid chromatography (GLC) with electron capture detection, as demonstrated in studies isolating this compound from lake sediments .

Advanced Research Questions

Q. How can experimental designs differentiate between abiotic and biotic degradation pathways of this compound in aquatic systems?

Conduct controlled microcosm studies with sterilized vs. non-sterilized sediment samples. Monitor degradation kinetics via GC-MS and compare half-lives (). For example, photolysis experiments at 254 nm revealed values of 82 hours for B7-1001, while microbial degradation in anaerobic sediments may show faster rates due to reductive dechlorination. Use isotopic labeling (e.g., -heptachlorobornane) to trace degradation products .

Q. What methodologies are effective for synthesizing stereoisomerically pure this compound congeners?

Start with chlorination of (+)-camphene derivatives under controlled conditions. For example, B7-1001 was synthesized by chlorinating 2-exo,3-endo,6-endo,8,9,10-hexachlorobornane (B6-913) at 0°C, yielding 49.5% purity. Purify intermediates via fractional crystallization and confirm stereochemistry using NMR and X-ray diffraction. Note that reaction mixtures often contain multiple byproducts (e.g., B7-1461, B7-1303), requiring iterative optimization .

Q. How can researchers resolve contradictions in environmental concentration data for this compound?

Address discrepancies by normalizing concentrations to background levels and accounting for spatial-temporal variability. For instance, 1,2,3,4,5,7,7-heptachlorobornane in sediment samples (HA-01BDP, GW-38) showed lower concentrations than background, likely due to site-specific degradation or sampling artifacts. Use multivariate statistical models to correlate data with redox conditions, organic carbon content, and historical pesticide application rates .

Q. What strategies improve the detection of this compound degradation products in long-term environmental studies?

Employ non-targeted screening with high-resolution orbitrap-MS to identify unknown metabolites. For example, hexachlorobornane (Hx-Sed), a reductive dechlorination product of Toxicant B, was identified as a persistent metabolite in lake sediments decades after toxaphene application. Pair this with stable isotope probing to confirm biotransformation pathways .

Methodological Considerations

- Ethical Data Reporting : Disclose analytical detection limits, background correction methods, and potential conflicts in environmental sampling protocols .

- Reference Standards : Use the Parlar numbering system (e.g., p-32 for Toxicant B) and Andrews-Vetter codes (e.g., B7-515) to ensure consistency in reporting congeners .

- Data Validation : Cross-validate results with independent laboratories, especially for low-concentration samples, to mitigate false positives/negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.